1-(6-Methoxypyridin-2-YL)cyclopropanecarbonitrile

Description

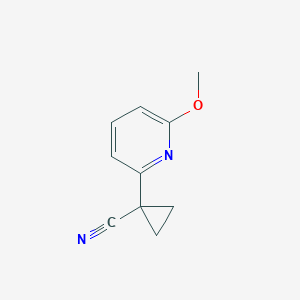

1-(6-Methoxypyridin-2-YL)cyclopropanecarbonitrile is a nitrile-containing cyclopropane derivative featuring a 6-methoxypyridin-2-yl substituent. Cyclopropanecarbonitriles are valued in medicinal chemistry as intermediates or bioactive molecules due to their unique stereoelectronic properties. The methoxy group on the pyridine ring likely enhances electron density, influencing reactivity and interactions in biological systems .

Properties

IUPAC Name |

1-(6-methoxypyridin-2-yl)cyclopropane-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-13-9-4-2-3-8(12-9)10(7-11)5-6-10/h2-4H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZVZDEGJEHCVHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=N1)C2(CC2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901219762 | |

| Record name | Cyclopropanecarbonitrile, 1-(6-methoxy-2-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901219762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1447607-16-0 | |

| Record name | Cyclopropanecarbonitrile, 1-(6-methoxy-2-pyridinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1447607-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropanecarbonitrile, 1-(6-methoxy-2-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901219762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-(6-Methoxypyridin-2-YL)cyclopropanecarbonitrile typically involves the reaction of 6-methoxypyridine with cyclopropanecarbonitrile under specific conditions. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and ethanol, with the reaction being carried out at controlled temperatures and times to optimize yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure high purity of the final product.

Chemical Reactions Analysis

Hydrolysis of the Nitrile Group

The nitrile group in 1-(6-methoxypyridin-2-yl)cyclopropanecarbonitrile can undergo hydrolysis under acidic or basic conditions to yield carboxylic acids or amides. For example:

-

Acidic Hydrolysis : Reaction with concentrated HCl or H₂SO₄ in water may yield 1-(6-methoxypyridin-2-yl)cyclopropanecarboxylic acid (e.g., similar to Boc-1-aminocyclopropane-1-carboxylic acid hydrolysis in ).

-

Basic Hydrolysis : Treatment with NaOH/H₂O₂ could produce the corresponding carboxylate salt, which can be acidified to the carboxylic acid.

This reactivity aligns with cyclopropane nitriles like 2-(4-methylpyrimidin-2-yl)cyclopropane-1-carboxylic acid synthesized via hydrolysis of intermediates in .

Reduction Reactions

The nitrile group is reducible to primary amines or aldehydes under controlled conditions:

-

Catalytic Hydrogenation : Using H₂/Pd-C or Raney Ni may yield 1-(6-methoxypyridin-2-yl)cyclopropanemethylamine .

-

Partial Reduction : Employing DIBAL-H could selectively reduce the nitrile to an aldehyde (1-(6-methoxypyridin-2-yl)cyclopropanecarbaldehyde ), as seen in cyclopropane aldehyde syntheses via mixed anhydrides in .

Functionalization of the Methoxypyridine Ring

The 6-methoxy-2-pyridyl group may participate in:

-

Demethylation : Reaction with BBr₃ or HBr/AcOH could remove the methoxy group, forming 1-(6-hydroxypyridin-2-yl)cyclopropanecarbonitrile .

-

Electrophilic Substitution : Nitration or halogenation at the pyridine ring’s meta/para positions (directed by the methoxy group), though steric effects from the cyclopropane may limit reactivity.

Cyclopropane Ring-Opening Reactions

While cyclopropanes are generally stable, ring-opening can occur under specific conditions:

-

Acid-Catalyzed Ring Opening : Strong acids (e.g., H₂SO₄) may induce cleavage, forming a diradical intermediate that could recombine with nucleophiles.

-

Transition Metal-Mediated Reactions : Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) might leverage the cyclopropane’s strain, though the nitrile group’s electronic effects could complicate reactivity .

Cross-Coupling and Catalytic Transformations

The pyridyl group enables metal-catalyzed reactions:

-

Buchwald-Hartwig Amination : Introduction of amines at the pyridine’s 4-position using Pd catalysts, though steric hindrance from the cyclopropane may require tailored ligands.

-

Cyanation or Trifluoromethylation : Copper-mediated reactions could modify the pyridine ring further.

Mechanistic Insights and Challenges

-

Steric Effects : The cyclopropane ring’s rigidity and the pyridyl group’s bulk may hinder reactions at the cyclopropane-carbonitrile junction.

-

Electronic Effects : The electron-withdrawing nitrile group stabilizes the cyclopropane ring but may deactivate the pyridine toward electrophilic substitution.

-

Stability Under Basic Conditions : The compound may decompose under strong bases due to cyclopropane ring strain, necessitating mild conditions for hydrolysis .

Experimental Considerations

Scientific Research Applications

1-(6-Methoxypyridin-2-YL)cyclopropanecarbonitrile has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Mechanism of Action

The mechanism by which 1-(6-Methoxypyridin-2-YL)cyclopropanecarbonitrile exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For instance, its antimicrobial activity may involve the inhibition of key enzymes or disruption of cell membrane integrity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between 1-(6-Methoxypyridin-2-YL)cyclopropanecarbonitrile and related compounds:

*Calculated based on analogous structures.

Key Observations:

- This may enhance nucleophilic aromatic substitution reactivity or alter binding affinity in biological targets.

- Molecular Weight : Halogenated derivatives (e.g., bromo, chloro) exhibit higher molecular weights due to the addition of heavier atoms, which could influence solubility and bioavailability.

- Applications : Compounds with halogenated aryl groups (e.g., ) are often used in cross-coupling reactions for drug discovery, while hydroxylated variants (e.g., ) serve as versatile intermediates.

Biological Activity

1-(6-Methoxypyridin-2-YL)cyclopropanecarbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

1-(6-Methoxypyridin-2-YL)cyclopropanecarbonitrile is characterized by the presence of a methoxypyridine moiety attached to a cyclopropanecarbonitrile group. Its molecular formula is , and it has been identified in studies for various pharmacological properties.

Biological Activity Overview

The biological activities of 1-(6-Methoxypyridin-2-YL)cyclopropanecarbonitrile have been evaluated in several contexts, including anti-fibrotic, neuroprotective, and cytotoxic effects. Below is a summary of key findings:

Anti-Fibrotic Activity

Recent studies have highlighted the compound's potential in inhibiting fibrosis. For instance, compounds similar to 1-(6-Methoxypyridin-2-YL)cyclopropanecarbonitrile were shown to effectively reduce collagen expression in hepatic stellate cells (HSC-T6), indicating anti-fibrotic properties. The half-maximal inhibitory concentration (IC50) values for related compounds were reported around 45.69 μM, demonstrating significant efficacy in vitro .

Neuroprotective Effects

In neuroprotection studies, analogs of 1-(6-Methoxypyridin-2-YL)cyclopropanecarbonitrile exhibited varying degrees of activity against neurodegenerative conditions. For example, related compounds showed improved potency against prion protein-induced neurotoxicity in ScN2a-cl3 cells, with some achieving EC50 values significantly lower than 1.29 μM . This suggests that structural modifications can enhance neuroprotective effects.

Cytotoxicity and Selectivity

The cytotoxic profile of 1-(6-Methoxypyridin-2-YL)cyclopropanecarbonitrile was assessed against various cancer cell lines. While some derivatives displayed moderate cytotoxicity, the selectivity index indicated that certain modifications could lead to better-targeted therapies with reduced side effects .

Table 1: Biological Activity Summary

Case Study 1: Anti-Fibrotic Evaluation

In a study focused on liver fibrosis, researchers treated HSC-T6 cells with various pyridine derivatives, including 1-(6-Methoxypyridin-2-YL)cyclopropanecarbonitrile. The results indicated a significant reduction in collagen type I alpha 1 (COL1A1) expression through ELISA assays, supporting the compound's potential as an anti-fibrotic agent .

Case Study 2: Neuroprotective Mechanisms

Another investigation assessed the neuroprotective capabilities of compounds related to 1-(6-Methoxypyridin-2-YL)cyclopropanecarbonitrile against prion-induced toxicity. The study demonstrated that specific structural modifications could enhance brain exposure and efficacy, leading to improved therapeutic outcomes in models of prion diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.